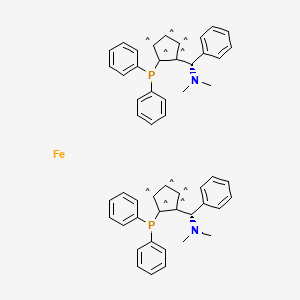CID 16218463
CAS No.: 223725-09-5
Cat. No.: VC8256916
Molecular Formula: C52H50FeN2P2
Molecular Weight: 820.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 223725-09-5 |
|---|---|
| Molecular Formula | C52H50FeN2P2 |
| Molecular Weight | 820.8 g/mol |
| Standard InChI | InChI=1S/2C26H25NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3-20,26H,1-2H3;/t2*26-;/m00./s1 |
| Standard InChI Key | HZATWRYPFZEGHM-FKMBXMNYSA-N |
| Isomeric SMILES | CN(C)[C@@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)[C@@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[Fe] |
| SMILES | CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[Fe] |
| Canonical SMILES | CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[Fe] |
Introduction
Structural Characteristics of CID 16218463
Molecular Composition and Stereochemistry
CID 16218463 has the molecular formula C₅₂H₅₀FeN₂P₂ and a molecular weight of 820.8 g/mol . Its structure features a ferrocene core (cyclopentadienyl-iron complex) substituted at the 1,1'-positions with diphenylphosphine groups and at the 2,2'-positions with (S)-N,N-dimethylamino phenylmethyl moieties (Fig. 1). The stereochemical arrangement—denoted as (R,R) for the ferrocene backbone and (S,S) for the chiral centers—confers axial chirality, critical for asymmetric catalysis .
Table 1: Key molecular properties of CID 16218463
| Property | Value |
|---|---|
| Molecular formula | C₅₂H₅₀FeN₂P₂ |
| Molecular weight | 820.8 g/mol |
| Hydrogen bond donors | 0 |
| Hydrogen bond acceptors | 4 (2 from phosphine oxides) |
| Rotatable bonds | 12 |
| Topological polar surface area | 41.5 Ų |
The SMILES notation (CN(C)[C@@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[Fe]) highlights the connectivity of the dimethylamino benzyl groups, diphenylphosphine ligands, and iron center . The InChIKey (HZATWRYPFZEGHM-FKMBXMNYSA-N) further encodes stereochemical and compositional details for database interoperability .
Synthesis and Derivative Formation
Parent Compound and Synthetic Pathways
CID 16218463 is derived from its parent compound CID 16218464, though synthetic details for both remain proprietary . General strategies for analogous ferrocene derivatives involve:
-
Lithiation of ferrocene followed by nucleophilic substitution with chlorodiphenylphosphine.
-
Chiral resolution using enantiopure amines to install the (S,S)-dimethylamino groups .
The absence of public protocols underscores the compound’s novelty and the need for further methodological disclosure.
Applications in Catalysis and Materials Science
Asymmetric Catalysis
The diphenylphosphine and dimethylamino groups position CID 16218463 as a potential chiral ligand in transition-metal catalysis. For example:
-
Hydrogenation: Rhodium or ruthenium complexes with this ligand could enantioselectively reduce ketones or alkenes .
-
Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions may benefit from enhanced stereocontrol .
Electronic and Magnetic Properties
The ferrocene core’s redox activity ([Fe²⁺/Fe³⁺]) suggests utility in electrochemical sensors or conductive polymers. Stacking interactions between aromatic rings might enable charge transport in molecular devices .
Future Research Directions
Mechanistic Studies
-
Catalytic Cycles: Elucidate the ligand’s role in stabilizing transition states via in situ spectroscopy.
-
Structure-Activity Relationships: Modify substituents to tune enantioselectivity.
Computational Modeling
Density functional theory (DFT) could map electronic effects of the dimethylamino and phosphine groups on catalytic activity .
Toxicology Profiling
In vitro assays (e.g., Ames test) are needed to evaluate mutagenicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume